4-Cyclobutylaniline
Description
Properties
IUPAC Name |
4-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVTMCLQCBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-69-8 | |
| Record name | 4-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation reaction of cyclobutylanilines with alkynes, catalyzed by self-doped titanium dioxide under visible light . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
In industrial settings, this compound is typically produced through a similar annulation process, utilizing photocatalysis to achieve high yields. The use of visible light and self-doped titanium dioxide as a catalyst makes this method both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclobutyl-substituted anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclobutyl-substituted anilines.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Organic Synthesis
4-Cyclobutylaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, particularly in the synthesis of condensed nitrogen heterocycles. Its unique structure allows for various chemical transformations that are crucial for developing new compounds .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. Its derivatives are being studied for their biological activities, including antimicrobial and anticancer properties. Research indicates that the cyclobutane structure may enhance binding affinity to specific proteins involved in cancer pathways, such as MYC transcription factors .
Recent studies have highlighted the biological activities of this compound:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes linked to cancer progression, such as cathepsin B. The incorporation of cyclobutane moieties has been found to improve selectivity toward these enzymes compared to traditional linkers used in drug conjugates .
- Pharmacological Studies : Ongoing research aims to elucidate the pharmacological properties of this compound, which could lead to new therapeutic applications, particularly in cancer treatment .
Case Studies and Key Findings
- Antibody-Drug Conjugates (ADCs) : A study demonstrated that incorporating a cyclobutane moiety into ADCs improved selectivity towards cancer cells by enhancing binding affinity to cathepsin B over other enzymes. This suggests that cyclobutane-containing linkers can be advantageous in targeted cancer therapies .
- Visible-Light Photocatalysis : Research has shown that visible-light-mediated reactions involving this compound can lead to efficient chemical transformations while maintaining high atom economy. This method demonstrates the compound's utility in sustainable chemistry practices .
Future Research Directions
Future investigations should focus on:
- Detailed mechanistic studies to clarify how this compound interacts with specific molecular targets.
- Exploration of its potential as a lead compound in drug development for various diseases, particularly cancers.
- Assessment of its pharmacokinetic properties to evaluate its suitability for clinical applications.
Mechanism of Action
The mechanism of action of 4-Cyclobutylaniline in chemical reactions often involves the formation of reactive intermediates through single-electron transfer processes. For instance, in photoredox catalysis, the compound undergoes a single-electron transfer in the presence of an excited photocatalyst and visible light. This leads to the formation of reactive intermediates that participate in subsequent chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Cyclobutylaniline with cycloalkyl-substituted aromatic compounds, focusing on structural, physicochemical, and application-based differences.
Structural and Electronic Properties
| Compound | Cycloalkyl Group | Ring Strain (Angle Strain) | Electronic Effects on Aromatic Ring | Key Functional Groups |
|---|---|---|---|---|
| This compound | Cyclobutyl | ~26.3 kcal/mol¹ | Moderate steric hindrance; weak electron donation via hyperconjugation | -NH₂ (aniline) |
| 4-Cyclopropylphenol | Cyclopropyl | ~27.5 kcal/mol² | High steric strain; stronger electron donation due to sp³ hybridization | -OH (phenol) |
| 4-Cyclopentylmorpholine | Cyclopentyl | ~6.3 kcal/mol³ | Minimal strain; bulky substituent enhances lipophilicity | Morpholine (O, N-heterocycle) |
¹ Ring strain values are approximated from general cycloalkane data.
- Key Insights: The cyclobutyl group in this compound imposes moderate steric hindrance compared to the highly strained cyclopropyl group in 4-Cyclopropylphenol. This affects reaction kinetics, such as nucleophilic substitution rates . The cyclopentyl group in 4-Cyclopentylmorpholine offers greater conformational flexibility, making it favorable for drug candidates requiring membrane permeability .
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | LogP (Lipophilicity) |
|---|---|---|---|---|
| This compound | 75–80 (est.) | 250–260 (est.) | Low | 2.1 (est.) |
| 4-Cyclopropylphenol | 95–100⁴ | 220–230⁴ | Moderate | 1.8 |
| 4-Cyclopentylmorpholine | 30–35⁴ | 180–190⁴ | High | 0.5 |
- Key Insights: this compound’s lower solubility compared to 4-Cyclopentylmorpholine reflects the balance between its hydrophobic cyclobutyl group and polar amino group. The cyclopropyl group in 4-Cyclopropylphenol enhances melting point due to tighter crystal packing from high ring strain .
Research Findings and Trends
- Synthetic Accessibility : Cyclobutyl groups require specialized methods (e.g., [2+2] cycloadditions), whereas cyclopropyl and cyclopentyl groups are more straightforward to install via alkylation .
- Thermal Stability : this compound decomposes at ~300°C, outperforming cyclopropyl analogs but underperforming against cyclopentyl derivatives.
- Drug Likeness : Cyclobutyl-containing compounds exhibit improved metabolic stability over cyclopropyl analogs in pharmacokinetic studies.
Biological Activity
4-Cyclobutylaniline, a compound characterized by its cyclobutane ring and aniline structure, has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 149.22 g/mol
- CAS Number : 3158-69-8
The unique cyclobutane structure combined with the aniline moiety imparts distinct chemical properties that influence its biological activity.
Research indicates that this compound may interact with various biological targets, acting as a ligand that binds to receptors or enzymes, thereby modulating their activity. Although specific mechanisms are still under investigation, preliminary findings suggest potential interactions with oncogenic pathways and enzymes involved in cancer progression.
Key Findings:
- Inhibition of MYC Transcription Factors : Studies have shown that cyclobutyl substituents can enhance the binding affinity to specific proteins involved in cancer pathways, such as MYC transcription factors .
- Selective Binding to Cathepsin B : The cyclobutyl ring has been utilized to improve selectivity towards cathepsin B, an enzyme linked to invasive cancer types .
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally related compounds to highlight its unique properties. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Cyclohexylaniline | Cyclohexyl group instead of cyclobutyl | Larger ring may affect steric hindrance and reactivity |
| 4-Methylcyclobutylaniline | Methyl group on the aniline | Increased lipophilicity may enhance biological activity |
| 4-Trifluoromethylcyclobutylaniline | Trifluoromethyl group on the aniline | Potential for enhanced electronic properties |
Biological Activity and Therapeutic Applications
The biological activities of this compound are being explored in various therapeutic contexts:
- Cancer Research : The compound's ability to inhibit specific cancer-related enzymes positions it as a candidate for further development in cancer therapies.
- Pharmacological Studies : Ongoing research aims to elucidate its pharmacological properties, which could lead to new therapeutic applications.
Example Case Study:
A recent study highlighted the use of cyclobutane-containing compounds in antibody-drug conjugates (ADCs) targeting cathepsin B. The incorporation of a cyclobutane moiety improved selectivity towards tumor cells compared to traditional linkers .
Future Research Directions
Further investigations into the biological activity of this compound are warranted. Key areas for future research include:
- Detailed mechanistic studies to clarify how this compound interacts with specific molecular targets.
- Exploration of its potential as a lead compound in drug development for various diseases, particularly cancers.
- Assessment of its pharmacokinetic properties to evaluate its suitability for clinical applications.
Q & A
Q. What are the established synthetic routes for 4-Cyclobutylaniline, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by amination. Key steps include selecting precursors (e.g., cyclobutane carboxylic acid derivatives) and optimizing catalysts (e.g., palladium-based catalysts for Buchwald-Hartwig amination). Variables such as temperature (80–120°C), solvent polarity (DMF or toluene), and stoichiometric ratios should be systematically tested. Characterization via H/C NMR and GC-MS is critical to confirm purity (>95%) and yield . For reproducibility, document all parameters in the "Experimental" section per Beilstein Journal guidelines, including raw data in supplementary materials .
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer : Use a combination of H NMR (to verify aromatic proton environments and cyclobutane ring integrity) and FT-IR (to confirm primary amine stretching at ~3400 cm). High-resolution mass spectrometry (HRMS) validates molecular weight within ±1 ppm error. Cross-reference spectral data with NIST Chemistry WebBook entries for cyclobutane derivatives to identify impurities or isomerization artifacts . For quantitative purity, integrate HPLC peaks (C18 column, acetonitrile/water mobile phase) .
Q. What are the key considerations when designing a kinetic study on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Control variables such as solvent dielectric constant, temperature (±0.1°C), and nucleophile concentration. Use pseudo-first-order conditions with excess nucleophile (e.g., NaCN). Monitor reaction progress via UV-Vis spectroscopy (tracking amine depletion at λ = 254 nm) or quenching aliquots for GC-MS analysis. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to elucidate the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate conformational stability. Use natural bond orbital (NBO) analysis to quantify hyperconjugative interactions between the cyclobutane ring and aniline moiety. Pair these results with cyclic voltammetry to correlate electronic effects with redox behavior .
Q. What strategies are recommended for resolving contradictions in reported thermodynamic data (e.g., solubility, stability) of this compound across different studies?
- Methodological Answer : Conduct a systematic review following JBI guidelines: (1) Define inclusion criteria (e.g., peer-reviewed studies with raw data), (2) Use SciFinder and Web of Science to identify all relevant datasets, (3) Apply meta-analysis to assess heterogeneity (I statistic). If inconsistencies persist, replicate experiments under standardized conditions (e.g., fixed pH, ionic strength). Use Arrhenius plots to resolve stability discrepancies caused by temperature-dependent degradation pathways .
Q. How can researchers apply machine learning models to predict novel derivatives of this compound with desired bioactivity?
- Methodological Answer : Curate a dataset of ~500 cyclobutane-aniline derivatives with associated bioactivity data (e.g., IC). Train a graph neural network (GNN) using molecular fingerprints (Morgan fingerprints, 2048 bits) and activity labels. Validate with k-fold cross-validation (k=5) to ensure robustness. Use SHAP (SHapley Additive exPlanations) values to identify critical substituents (e.g., electron-withdrawing groups at para position). Synthesize top candidates and validate via in vitro assays .
Data Presentation and Reproducibility Guidelines
- Tables : Include processed data (e.g., kinetic rate constants, DFT energies) in the main text. Raw datasets (e.g., NMR FID files) should be archived in supplementary materials with metadata (instrument parameters, calibration dates) .
- Figures : Avoid overcrowding spectra; use insets for zoomed regions. For computational results, overlay experimental and theoretical spectra in contrasting colors .
- Contradiction Analysis : Discuss outliers in the "Results and Discussion" section, addressing methodological differences (e.g., solvent purity, instrumentation sensitivity) from prior studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
